molecular formula C12H24N2O2 B1521627 2-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]-4-methylpentan-1-one CAS No. 1218123-62-6

2-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]-4-methylpentan-1-one

Cat. No. B1521627
M. Wt: 228.33 g/mol
InChI Key: SFHQTPAZNMCFQP-UHFFFAOYSA-N
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Description

“2-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]-4-methylpentan-1-one” is a chemical compound that is part of the piperidine class of compounds . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “2-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]-4-methylpentan-1-one”, has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .


Molecular Structure Analysis

The molecular structure of “2-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]-4-methylpentan-1-one” is characterized by a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is common in the piperidine cycle, which is one of the most important synthetic medicinal blocks for drug construction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine derivatives often involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions can include hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]-4-methylpentan-1-one” include a molecular weight of 228.33 . It is a powder at room temperature .

Scientific Research Applications

Zeolite Catalyzed Intramolecular Cyclization

Intramolecular cyclization of 5-amino-1-pentanol to piperidine and methyl or ethyl piperidines is facilitated by zeolite catalysts. This reaction, in the presence of methanol or ethanol, leads to the formation of piperidine bases with high efficiency, highlighting a significant application in the synthesis of piperidine derivatives. The HY zeolite, in particular, shows a near total conversion of 5-amino-1-pentanol, emphasizing the potential of zeolite catalysis in organic synthesis (Reddy, Kulkarni, & Subrahmanyam, 1994).

Synthesis of Orthogonally Protected Diamino Acids

Orthogonally protected diamino acids, useful for the synthesis of edeine analogs, are synthesized through methods involving the compound. The synthesis showcases the compound's utility in the preparation of complex organic molecules, underlining its importance in pharmaceutical chemistry (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Vapor-Phase Synthesis of Piperidine

The vapor-phase dehydration of 5-amino-1-pentanol over SiO2 catalysts to produce piperidine showcases another vital application. This process achieves high conversion and selectivity for piperidine, illustrating the compound's role in facilitating efficient chemical transformations (Tsuchiya et al., 2018).

Aromatase Inhibitors in Cancer Therapy

The compound's derivatives have been explored as aromatase inhibitors, indicating its potential in the development of cancer therapeutics. Such studies demonstrate the compound's applicability in medicinal chemistry, particularly in the synthesis of inhibitors that could play a crucial role in hormone-dependent cancer treatments (Hartmann & Batzl, 1986).

Neuroprotective Agents

The compound's utility extends to the development of neuroprotective agents, with derivatives identified as potent N-methyl-D-aspartate (NMDA) antagonists. This application highlights its significance in the search for new therapeutic agents to treat neurodegenerative disorders (Chenard et al., 1995).

Safety And Hazards

The safety information available for “2-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]-4-methylpentan-1-one” indicates that it may cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Future Directions

The future directions for research on “2-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]-4-methylpentan-1-one” and similar piperidine derivatives are likely to focus on the development of fast and cost-effective methods for their synthesis . This is due to their significant role in the pharmaceutical industry and the potential for their derivatives to be used in a wide range of pharmaceutical applications .

properties

IUPAC Name

2-amino-1-[4-(hydroxymethyl)piperidin-1-yl]-4-methylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9(2)7-11(13)12(16)14-5-3-10(8-15)4-6-14/h9-11,15H,3-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHQTPAZNMCFQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCC(CC1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]-4-methylpentan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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